molecular formula C24H28N4O6 B5036920 N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide CAS No. 6240-37-5

N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide

Cat. No.: B5036920
CAS No.: 6240-37-5
M. Wt: 468.5 g/mol
InChI Key: YDEUUGUBAVCAJO-XLNRJJMWSA-N
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Description

N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylpropyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with morpholine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the morpholinyl group enhances its ability to interact with biological molecules, while the nitrobenzamide group contributes to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
  • N-[(Z)-2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
  • N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-methylbenzamide

Uniqueness

N-[(Z)-2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-33-21-9-3-18(4-10-21)17-22(24(30)25-11-2-12-27-13-15-34-16-14-27)26-23(29)19-5-7-20(8-6-19)28(31)32/h3-10,17H,2,11-16H2,1H3,(H,25,30)(H,26,29)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUUGUBAVCAJO-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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